2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
CAS No. |
349536-44-3 |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
NIVCSZHNPJJDDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of 6-methoxy-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Introduction of the ethoxy group: The 6-methoxy-1,3-benzothiazole is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-methoxybenzothiazole
- 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Uniqueness
2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain targets .
Biological Activity
2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial and anti-tubercular properties, along with relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. Its structure features an ethoxy group and a methoxy-substituted benzothiazole moiety, which contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in various therapeutic areas:
- Antibacterial Activity : Benzothiazole derivatives have shown significant antibacterial properties against various pathogens.
- Anti-tubercular Activity : Compounds in this class are being explored for their efficacy against Mycobacterium tuberculosis.
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have demonstrated effective inhibition against gram-positive and gram-negative bacteria.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound Name | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Benzothiazole Derivative A | 50 | 90 |
| Benzothiazole Derivative B | 100 | 85 |
Note: TBD - To Be Determined based on specific studies.
Anti-tubercular Activity
Recent advancements in the synthesis of benzothiazole-based compounds have shown promising results in combating tuberculosis. For example, new derivatives were tested against Mycobacterium tuberculosis with varying levels of effectiveness.
Case Study: Synthesis and Evaluation
In a study published in July 2023, researchers synthesized several benzothiazole derivatives and evaluated their anti-tubercular activity. The compound's minimum inhibitory concentration (MIC) was compared to standard drugs. Results indicated that certain derivatives exhibited superior inhibition against M. tuberculosis compared to existing treatments .
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific bacterial enzymes or pathways. For instance, some compounds inhibit the fatty acid synthesis pathway in bacteria, thereby disrupting cell wall integrity and leading to bacterial death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
